molecular formula C9H10S B13600464 3-Phenylprop-2-ene-1-thiol

3-Phenylprop-2-ene-1-thiol

Cat. No.: B13600464
M. Wt: 150.24 g/mol
InChI Key: BTPCKWYKRLIVJX-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-phenylprop-2-ene-1-thiol, also known as allylthiobenzene, is an organic compound characterized by a phenyl group attached to a propene chain with a thiol group at the terminal position. This compound is notable for its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenylprop-2-ene-1-thiol typically involves the following steps:

    Starting Materials: Benzaldehyde and allyl bromide are commonly used starting materials.

    Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

    Procedure: Benzaldehyde undergoes a condensation reaction with allyl bromide in the presence of a base to form (E)-3-phenylprop-2-ene. This intermediate is then treated with hydrogen sulfide or a thiolating agent to introduce the thiol group, resulting in the formation of (E)-3-phenylprop-2-ene-1-thiol.

Industrial Production Methods

Industrial production of (E)-3-phenylprop-2-ene-1-thiol follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Catalysts: Catalysts such as palladium or nickel may be employed to enhance reaction efficiency.

    Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenylprop-2-ene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The double bond in the propene chain can be reduced to form the corresponding alkane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

    Substitution: Nucleophiles like sodium hydride or lithium aluminum hydride are used in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Saturated alkanes.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

(E)-3-phenylprop-2-ene-1-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its role in drug development, particularly in designing thiol-based drugs.

    Industry: Utilized in the production of polymers, resins, and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of (E)-3-phenylprop-2-ene-1-thiol involves its interaction with various molecular targets:

    Thiol Group: The thiol group can form covalent bonds with metal ions or other electrophilic centers, influencing enzyme activity and protein function.

    Pathways: It can modulate redox pathways by acting as an antioxidant, scavenging free radicals, and protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Mercaptan: Similar structure but with a benzyl group instead of a propene chain.

    Phenyl Ethyl Mercaptan: Contains an ethyl group instead of a propene chain.

    Allyl Mercaptan: Lacks the phenyl group, having only the propene chain with a thiol group.

Properties

Molecular Formula

C9H10S

Molecular Weight

150.24 g/mol

IUPAC Name

(E)-3-phenylprop-2-ene-1-thiol

InChI

InChI=1S/C9H10S/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+

InChI Key

BTPCKWYKRLIVJX-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CS

Canonical SMILES

C1=CC=C(C=C1)C=CCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.